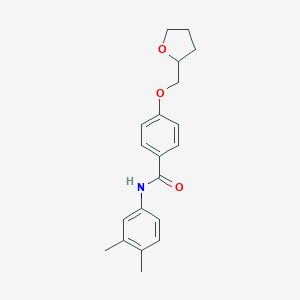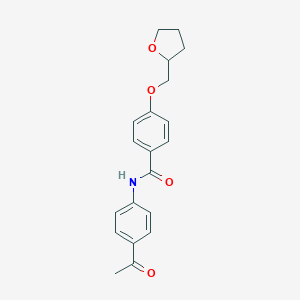![molecular formula C21H18N2O3S B250518 2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B250518.png)
2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide is a chemical compound that has gained significant attention in scientific research. It is a thioamide derivative, which has been found to have potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. It has also been suggested that the compound may interact with certain receptors in the brain, leading to its potential use in the treatment of neurodegenerative diseases.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide in lab experiments is its potential to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for the research of 2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide. One potential direction is to investigate its potential use as a diagnostic tool for certain diseases. Another direction is to further investigate its mechanism of action and potential use in the treatment of neurodegenerative diseases. Additionally, further research can be done to optimize the synthesis method and explore the compound's potential use in other fields of research.
Synthesemethoden
The synthesis of 2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide involves the reaction of 4-phenoxyphenyl isothiocyanate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in anhydrous dichloromethane or chloroform at room temperature. The product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide has shown potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been studied for its potential use as a diagnostic tool for certain diseases.
Eigenschaften
Molekularformel |
C21H18N2O3S |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C21H18N2O3S/c1-25-19-10-6-5-9-18(19)20(24)23-21(27)22-15-11-13-17(14-12-15)26-16-7-3-2-4-8-16/h2-14H,1H3,(H2,22,23,24,27) |
InChI-Schlüssel |
FDEWBYSPJSVXQI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![N-(tert-butyl)-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250440.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)

![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)

![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

